Vinyl Hexanoate (CAS 3050-69-9): A Technical Guide for Researchers and Drug Development Professionals
Vinyl Hexanoate (CAS 3050-69-9): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of its Synthesis, Properties, and Applications in Polymer Chemistry and Drug Delivery Systems.
Vinyl hexanoate (CAS 3050-69-9), also known as vinyl caproate or hexanoic acid, ethenyl ester, is a versatile monomer that is finding increasing application in the fields of polymer chemistry, specialty coatings, adhesives, and notably, in the development of novel drug delivery systems.[1] This technical guide provides a comprehensive overview of vinyl hexanoate, focusing on its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its potential in pharmaceutical research.
Chemical and Physical Properties
Vinyl hexanoate is a colorless to light yellow liquid characterized by a fruity odor.[2] It is a fatty acid ester that is practically insoluble in water but soluble in most organic solvents.[2][3] The key physicochemical properties of vinyl hexanoate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 3050-69-9 | [2][3][4] |
| Molecular Formula | C₈H₁₄O₂ | [2][3][4] |
| Molecular Weight | 142.20 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Fruity | [2] |
| Boiling Point | 166 - 168.6 °C | [2][3] |
| Density | 0.887 - 0.893 g/cm³ | [2][3] |
| Flash Point | 49.3 - 51 °C | [2][3] |
| Refractive Index | 1.4210 - 1.4230 | [2] |
| Water Solubility | Practically insoluble | [2] |
| IUPAC Name | ethenyl hexanoate | [4] |
Synthesis of Vinyl Hexanoate
The synthesis of vinyl hexanoate can be achieved through several methods, with the most common being palladium-catalyzed transvinylation and lipase-catalyzed transesterification. These methods offer distinct advantages in terms of reaction conditions and scalability.
Palladium-Catalyzed Transvinylation
This method involves the reaction of a carboxylic acid (hexanoic acid) with vinyl acetate in the presence of a palladium catalyst. The process can be run continuously and is suitable for industrial-scale production.
Materials:
-
Hexanoic acid
-
Vinyl acetate
-
Palladium(II) acetate
-
Bidentate ligand (e.g., 2,2'-bipyridyl)
-
Reactor equipped for reactive distillation
Procedure:
-
A solution of palladium(II) acetate and the bidentate ligand in vinyl acetate is prepared to form the catalyst complex.
-
Hexanoic acid, vinyl acetate, and the catalyst complex are continuously fed into a reactor.
-
The reaction is carried out at reflux temperature.
-
The by-product, acetic acid, along with unreacted vinyl acetate, is continuously removed from the reactor as a vapor.
-
The vinyl acetate is separated from the acetic acid and recycled back into the reactor.
-
The crude vinyl hexanoate product is continuously withdrawn from the reactor.
-
The final product is purified by separating it from residual carboxylic acid, vinyl acetate, acetic acid, and the catalyst.
Lipase-Catalyzed Transesterification
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, particularly immobilized forms, can catalyze the transesterification between a vinyl ester (acting as an acyl donor) and an alcohol or, in this case, the transesterification between vinyl acetate and hexanoic acid.
Materials:
-
Hexanoic acid
-
Vinyl acetate
-
Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Organic solvent (e.g., n-hexane or a deep eutectic solvent)
-
Shaking incubator
-
System for removal of acetaldehyde by-product (e.g., vacuum)
Procedure:
-
Dissolve hexanoic acid and vinyl acetate in the chosen organic solvent in a reaction vessel.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-50 °C).
-
Apply a vacuum to the system to facilitate the removal of the volatile by-product, acetaldehyde, which drives the reaction equilibrium towards product formation.
-
Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, separate the immobilized lipase from the reaction mixture by filtration for reuse.
-
Remove the solvent under reduced pressure to obtain the crude vinyl hexanoate.
-
Purify the product, if necessary, by vacuum distillation.
Analytical Methods
The purity and structure of vinyl hexanoate are typically confirmed using spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like vinyl hexanoate.
-
Injection: A small volume of the sample, dissolved in a volatile solvent like dichloromethane or hexane, is injected into the GC.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5 or similar) is commonly used.
-
Oven Program: A temperature gradient is applied, for example, starting at 40 °C and ramping up to 250 °C, to ensure separation of components with different boiling points.
-
Detection: The separated compounds are ionized (typically by electron ionization) and the resulting fragments are analyzed by the mass spectrometer, providing a unique mass spectrum for identification. The retention time and mass spectrum of the sample are compared to a known standard of vinyl hexanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of vinyl hexanoate. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Spectral data for vinyl hexanoate is available in public databases such as PubChem.[2]
Applications in Drug Delivery
Vinyl hexanoate serves as a monomer for the synthesis of polyvinyl hexanoate (PVHx), a hydrophobic polymer. When copolymerized with hydrophilic monomers, amphiphilic copolymers can be formed. These copolymers have the ability to self-assemble in aqueous environments into nanoparticles or micelles, which are promising vehicles for drug delivery.[5][6]
The hydrophobic core of these nanoparticles can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in biological fluids and can be functionalized for targeted delivery.[5][7] The ester linkages in the polymer backbone also offer the potential for controlled drug release through enzymatic or hydrolytic degradation.
Safety and Handling
Vinyl hexanoate is a flammable liquid and vapor. It can cause skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Vinyl hexanoate is a valuable monomer with significant potential, particularly in the realm of polymer-based drug delivery systems. Its synthesis is achievable through well-established catalytic and enzymatic methods. The ability to form amphiphilic copolymers that self-assemble into drug-encapsulating nanoparticles makes it a compound of interest for researchers and professionals in drug development seeking to formulate and deliver hydrophobic therapeutic agents effectively. Further research into the biocompatibility and degradation profiles of poly(vinyl hexanoate) and its copolymers will be crucial in advancing its application in the pharmaceutical field.
References
- 1. Lipase-catalyzed synthesis of glucose-6-O-hexanoate in deep eu... [publikationen.bibliothek.kit.edu]
- 2. Vinyl hexanoate | C8H14O2 | CID 76451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vinyl Hexanoate(3050-69-9) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
